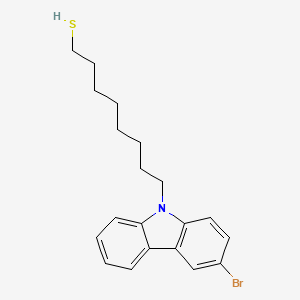

8-(3-Bromo-9H-carbazol-9-yl)octane-1-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(3-Bromo-9H-carbazol-9-yl)octane-1-thiol is an organic compound that features a carbazole moiety substituted with a bromine atom at the 3-position and an octane chain terminated with a thiol group. This compound is of interest due to its unique structural properties, which combine the aromaticity and electronic characteristics of carbazole with the reactivity of the thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Bromo-9H-carbazol-9-yl)octane-1-thiol typically involves a multi-step process:

Bromination of Carbazole: Carbazole is brominated at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride.

Alkylation: The brominated carbazole is then alkylated with 1-bromo-octane under basic conditions, often using potassium carbonate as the base.

Thiol Substitution: The final step involves the substitution of the terminal bromine atom with a thiol group, which can be achieved using thiourea followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 3-position of the carbazole ring undergoes nucleophilic substitution (SN2 or SNAr mechanisms) under specific conditions:

-

Aromatic substitution : The electron-deficient carbazole ring facilitates displacement of bromine by nucleophiles like amines, alkoxides, or thiols .

-

Alkylation/arylation : Coupling reactions with Grignard reagents or organozinc compounds yield substituted carbazoles.

Example reaction :

This compound+R-MgX→8-(3-R-9H-carbazol-9-yl)octane-1-thiol+MgBrX

Conditions: Tetrahydrofuran (THF), −78°C to room temperature, 12–24 h .

Thiol-Specific Reactions

The terminal thiol group participates in redox and conjugation reactions:

Oxidation to Disulfides

Controlled oxidation forms disulfide bridges, critical for materials science applications:

2This compoundO2/Fe3+Disulfide+2H2O

Yield: >85% under aerobic conditions with FeCl₃ catalysis.

Thiol-Ene Click Chemistry

The thiol group reacts with alkenes via UV-initiated radical addition:

This compound+CH2=CH-RhνR-CH2−CH2−S-(octane-carbazole)

Applications: Polymer functionalization and surface modification .

Radical-Mediated Reactions

The compound participates in hydrogen atom transfer (HAT) and single-electron transfer (SET) processes:

C–F Bond Activation

In photoredox systems, the thiol acts as a hydrogen donor for difluoromethylation:

CF3−Ar+This compoundhν,Sc(OTf)3Ar-CF2H+Byproducts

Mechanism: Thiol radical intermediates abstract hydrogen, enabling C–F bond cleavage .

Radical Cascade Reactions

In the presence of alkenes, the compound forms carbon-centered radicals for cyclization:

Radical intermediate+Alkene→Difluorinated oxindoles (via SCS pathway)

Key step: Spin-center shift (SCS) generates gem-difluoro radicals .

Late-Stage Functionalization

The compound undergoes Suzuki-Miyaura coupling for bioconjugation:

This compound+Ar-B(OH)2Pd(PPh3)4Biaryl product

Optimized conditions: 1.5 equiv Ar-B(OH)₂, 3 mol% Pd catalyst, 72 h.

Mechanistic Insights and Challenges

-

Electron-deficient carbazole : Enhances bromine’s electrophilicity but reduces thiol nucleophilicity due to conjugation .

-

Solubility issues : Long alkyl chains improve solubility in nonpolar solvents, facilitating homogeneous reactions .

-

Competing pathways : Thiol oxidation vs. aromatic substitution requires precise stoichiometric control .

Comparative Reactivity with Analogues

| Compound | Bromine Reactivity | Thiol Reactivity | Key Difference |

|---|---|---|---|

| This compound | High (SNAr) | Moderate | Dual functionality |

| 3-Bromo-9H-carbazole | High (SNAr) | None | No alkyl-thiol chain |

| 9-(8-Bromooctyl)-9H-carbazole | High (SN2) | None | Missing thiol group |

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity : Carbazole derivatives, including 8-(3-Bromo-9H-carbazol-9-yl)octane-1-thiol, have been studied for their potential anticancer properties. Research indicates that modifications in the structure of carbazole derivatives can significantly influence their biological activity. For instance, compounds similar to this thiol have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for development into therapeutic agents.

Drug Development : The compound's ability to undergo various chemical transformations makes it a suitable building block for synthesizing new pharmaceuticals. The thiol group can participate in reactions that form disulfides or other derivatives, which are often crucial in drug design and development .

Material Science Applications

Organic Electronics : The electronic properties of carbazole derivatives have made them popular in the field of organic electronics. This compound can be used as a dopant or host material in organic light-emitting diodes (OLEDs) due to its favorable electronic characteristics. The brominated structure enhances stability and performance in these applications .

Photophysical Properties : The compound exhibits interesting photophysical properties, such as fluorescence and phosphorescence, which are beneficial for applications in light-emitting devices and sensors. Its structural features allow for efficient π–π stacking interactions, which are essential in forming robust supramolecular networks necessary for high-performance materials .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step processes starting from brominated carbazole and thiourea, followed by subsequent reactions to yield the desired thiol derivative. This synthetic versatility allows researchers to explore various modifications leading to new compounds with enhanced properties.

Case Studies and Research Findings

Several studies have documented the interactions and mechanisms involving this compound:

- Biological Activity Studies : Investigations into its anticancer properties have shown promising results, with the compound exhibiting significant cytotoxicity against specific cancer cell lines.

- Material Performance Testing : In OLED applications, devices incorporating this compound as a dopant demonstrated improved efficiency metrics compared to traditional materials, showcasing its potential as a high-performance component in electronic devices.

Mechanism of Action

The mechanism of action of 8-(3-Bromo-9H-carbazol-9-yl)octane-1-thiol depends on its application:

In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes in devices like LEDs and solar cells.

In Biological Systems: The thiol group can form covalent bonds with proteins, potentially altering their function and providing a means for targeted delivery or imaging.

Comparison with Similar Compounds

Similar Compounds

1-Octanethiol: Similar in having a thiol group but lacks the carbazole moiety, making it less suitable for electronic applications.

8-Bromo-1-octanol: Similar in structure but with a hydroxyl group instead of a thiol, affecting its reactivity and applications.

Uniqueness

8-(3-Bromo-9H-carbazol-9-yl)octane-1-thiol is unique due to the combination of the carbazole’s electronic properties and the thiol group’s reactivity. This makes it particularly valuable in fields requiring both electronic functionality and chemical versatility.

Biological Activity

8-(3-Bromo-9H-carbazol-9-yl)octane-1-thiol is a compound belonging to the class of carbazole derivatives, which have garnered significant attention due to their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the bromination of carbazole followed by the introduction of an octane thiol group. The synthetic route may include the following steps:

- Bromination of Carbazole : Carbazole is treated with bromine to introduce a bromine atom at the 3-position.

- Thiol Addition : The brominated carbazole is then reacted with octanethiol under basic conditions to form the desired thiol derivative.

The structure can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Anticancer Properties

Research has indicated that carbazole derivatives exhibit significant anticancer activity. For example, studies have shown that various carbazole-based compounds can inhibit cell proliferation in cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and others.

Table 1: IC50 Values of Carbazole Derivatives Against Cancer Cell Lines

| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| AuL8 | 3.6 ± 0.5 | 6.4 ± 0.4 |

| AuL9 | 3.5 ± 0.2 | 6.3 ± 0.7 |

| AuL10 | 2.7 ± 0.3 | 6.1 ± 0.2 |

Note: TBD indicates that specific data for this compound is yet to be determined.

The anticancer activity is believed to be mediated through multiple mechanisms, including:

- Inhibition of Topoisomerase I : Some studies have demonstrated that carbazole derivatives can inhibit topoisomerase I activity, which is crucial for DNA replication and transcription.

- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to cell death.

Anti-inflammatory Activity

In addition to anticancer properties, carbazole derivatives have shown anti-inflammatory effects by inhibiting nitric oxide (NO) production in macrophages. This suggests potential applications in treating inflammatory diseases.

Table 2: NO Inhibition by Carbazole Derivatives

| Compound | NO Inhibition (%) at 5 µM | NO Inhibition (%) at 10 µM |

|---|---|---|

| This compound | TBD | TBD |

| AuL9 | 19 | 38 |

| AuL10 | 33 | 57 |

Study on Antiproliferative Activity

A study published in European Journal of Medicinal Chemistry evaluated the antiproliferative effects of various carbazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells, highlighting their therapeutic potential in oncology .

Study on Mechanistic Insights

Another investigation focused on the mechanistic insights into how carbazole derivatives affect cellular pathways related to cancer proliferation and inflammation. This research utilized a combination of biochemical assays and molecular modeling to elucidate binding affinities and interaction modes with target proteins .

Properties

CAS No. |

585544-60-1 |

|---|---|

Molecular Formula |

C20H24BrNS |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

8-(3-bromocarbazol-9-yl)octane-1-thiol |

InChI |

InChI=1S/C20H24BrNS/c21-16-11-12-20-18(15-16)17-9-5-6-10-19(17)22(20)13-7-3-1-2-4-8-14-23/h5-6,9-12,15,23H,1-4,7-8,13-14H2 |

InChI Key |

OLMBFCDQRIBNGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2CCCCCCCCS)C=CC(=C3)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.